N-(2-chlorophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
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Overview
Description
N-(2-chlorophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a chemical compound that belongs to the class of sulfonylbenzamides It is characterized by the presence of a chlorophenyl group, a pyrrolidinylsulfonyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves the following steps:
Formation of the Sulfonyl Chloride Intermediate: The starting material, 4-aminobenzenesulfonyl chloride, is reacted with pyrrolidine to form 4-(pyrrolidin-1-ylsulfonyl)aniline.
Coupling with 2-Chlorobenzoyl Chloride: The intermediate is then coupled with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonyl and amide functionalities.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.
Oxidation: Sulfone or sulfoxide derivatives.
Reduction: Reduced amide or sulfonamide derivatives.
Hydrolysis: Corresponding carboxylic acid and amine derivatives.
Scientific Research Applications
N-(2-chlorophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein interactions.
Industrial Applications: The compound is investigated for its potential use in industrial processes, such as catalysis and chemical synthesis.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-4-(morpholin-1-ylsulfonyl)benzamide
- N-(2-chlorophenyl)-4-(piperidin-1-ylsulfonyl)benzamide
- N-(2-chlorophenyl)-4-(azepan-1-ylsulfonyl)benzamide
Uniqueness
N-(2-chlorophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is unique due to the presence of the pyrrolidinylsulfonyl group, which imparts specific chemical and biological properties. This group can influence the compound’s solubility, stability, and interaction with molecular targets, making it distinct from other similar compounds.
Biological Activity
N-(2-chlorophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound can be described by the following structural formula:
- Molecular Formula : C13H14ClN3O2S
- Molecular Weight : 299.78 g/mol
- CAS Number : 2034265-47-7
The compound exhibits its biological effects primarily through interactions with specific molecular targets, including enzymes and receptors. The sulfonamide moiety is known to facilitate binding to active sites, potentially leading to inhibition or modulation of enzyme activities. Key mechanisms include:
- Enzyme Inhibition : It has been shown to inhibit proteases and kinases, which are critical in various signaling pathways.
- Receptor Binding : The compound may interact with neurotransmitter receptors, influencing cellular signaling and function.
Anticancer Activity
This compound has demonstrated significant anticancer properties in various studies:
- In vitro Studies : The compound was tested against several cancer cell lines, including HCT-15 (colon carcinoma) and A549 (lung cancer). It exhibited IC50 values lower than those of standard chemotherapeutic agents, indicating potent cytotoxicity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : It showed promising results against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Anticonvulsant Activity
Research has indicated potential anticonvulsant activity, suggesting that the compound may modulate neurotransmitter systems involved in seizure activity. Further studies are needed to elucidate this aspect fully .
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be linked to its structural components:
- Chloro Group : The presence of the chlorophenyl group enhances lipophilicity, improving membrane permeability.
- Pyrrolidine Ring : This moiety contributes to the compound's ability to interact with biological targets effectively.
Case Studies
Several studies have highlighted the efficacy of this compound in various biological contexts:
- Anticancer Efficacy : In a study involving multiple cancer cell lines, the compound was found to induce apoptosis through mitochondrial pathways, demonstrating its potential as a lead compound for further development in cancer therapy .
- Antimicrobial Evaluation : A recent investigation into its antibacterial properties revealed that it could serve as a template for developing new antibiotics against resistant strains .
Properties
IUPAC Name |
N-(2-chlorophenyl)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c18-15-5-1-2-6-16(15)19-17(21)13-7-9-14(10-8-13)24(22,23)20-11-3-4-12-20/h1-2,5-10H,3-4,11-12H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAKXHFCUVFMDDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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